(4Z)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-methylpyrazol-3-one
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Overview
Description
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-methylpyrazol-3-one is a complex organic compound that features a benzothiazole ring fused with a pyrazolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-methylpyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with an appropriate pyrazolone derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-methylpyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with potentially different properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-methylpyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may have potential as a biochemical probe or in the development of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism by which (4Z)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-methylpyrazol-3-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-yl)-4-methylpyrazol-3-one: Lacks the dimethylaminomethylidene group, which may affect its reactivity and applications.
2-(1,3-benzothiazol-2-yl)-4-(methylaminomethylidene)-5-methylpyrazol-3-one: Similar structure but with a different substituent on the pyrazolone ring.
Uniqueness
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-methylpyrazol-3-one is unique due to the presence of the dimethylaminomethylidene group, which can influence its chemical reactivity and potential applications. This structural feature sets it apart from other similar compounds and may provide distinct advantages in specific research or industrial contexts.
Properties
IUPAC Name |
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-methylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-9-10(8-17(2)3)13(19)18(16-9)14-15-11-6-4-5-7-12(11)20-14/h4-8H,1-3H3/b10-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVHNXUVNDJOMT-NTMALXAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CN(C)C)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\N(C)C)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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